3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid
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Overview
Description
3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid is a complex organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Benzoic Acid: The final step involves coupling the pyridine derivative with benzoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyano-6-methylpyridin-2-yl)oxybenzoic acid
- 3-(4-Cyano-6-chloropyridin-2-yl)oxybenzoic acid
- 3-(4-Cyano-6-fluoropyridin-2-yl)oxybenzoic acid
Uniqueness
3-((4-Cyano-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with enhanced metabolic stability and bioavailability.
Properties
Molecular Formula |
C14H7F3N2O3 |
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Molecular Weight |
308.21 g/mol |
IUPAC Name |
3-[4-cyano-6-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)11-4-8(7-18)5-12(19-11)22-10-3-1-2-9(6-10)13(20)21/h1-6H,(H,20,21) |
InChI Key |
SSCZTYDPJOUJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=N2)C(F)(F)F)C#N)C(=O)O |
Origin of Product |
United States |
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